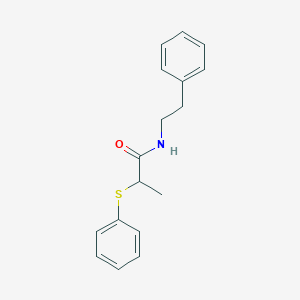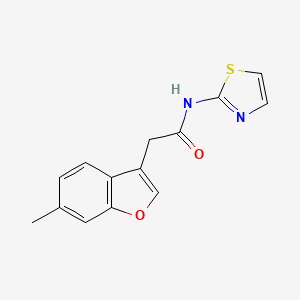![molecular formula C25H22FNO B5232645 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as FLA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FLA-1 is a member of the acridine family of compounds and has a unique structure that makes it an attractive target for research.
Mécanisme D'action
The exact mechanism of action of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth and survival. Specifically, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to inhibit the activity of various kinases and receptors that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have neuroprotective effects, including the inhibition of amyloid beta aggregation and the prevention of oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one for lab experiments is its potency and selectivity. 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have potent activity against various cancer cell lines and neurological disorders, making it an attractive target for drug discovery and development. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have a good safety profile, with minimal toxicity and side effects.
However, there are also some limitations to using 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments. One of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can be challenging to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One promising area of research is in the development of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one analogs and derivatives, which may have improved potency, selectivity, and solubility. Additionally, further research is needed to fully understand the mechanism of action of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one and to identify additional targets for its activity. Finally, clinical trials are needed to determine the safety and efficacy of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in humans, which could lead to the development of new treatments for cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a multi-step process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves the reaction of 2-fluorobenzaldehyde with 2,3-dimethylaniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product.
Applications De Recherche Scientifique
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been the subject of extensive research in recent years due to its potential applications in various fields. One of the most promising areas of research for 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is in the field of medicinal chemistry, where it has been shown to have potent antitumor activity against various cancer cell lines. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
12-(2-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO/c1-25(2)13-20-24(21(28)14-25)23(17-9-5-6-10-18(17)26)22-16-8-4-3-7-15(16)11-12-19(22)27-20/h3-12,23,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLMHHMOZPMRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)

![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)